molecular formula C8H9Br B043891 1-Bromo-3,5-dimethylbenzene CAS No. 556-96-7

1-Bromo-3,5-dimethylbenzene

Cat. No. B043891
CAS RN: 556-96-7
M. Wt: 185.06 g/mol
InChI Key: LMFRTSBQRLSJHC-UHFFFAOYSA-N
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Patent
US08435978B2

Procedure details

A solution of 42 g of sodium nitrite in 150 ml of water is added to a mixture, cooled to −5° C., of 200 ml of 48% HBr and 50 g of 3,5-dimethylaniline. The reaction mixture is stirred for 1 hour at from −5° C. to 0° C. Finally, this reaction mixture is slowly added to a mixture, heated to 80° C., of 88.3 g of copper(I) bromide and 150 ml of 48% HBr. The reaction mixture is stirred for 2 hours at 80° C. and observed by TLC monitoring (silica; hexane). When the reaction is complete, the product is obtained by water-vapour distillation and is purified by column chromatography (silica; hexane). In this manner, 1-bromo-3,5-dimethylbenzene was obtained in a yield of 60% (30 g).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
88.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[BrH:5].[CH3:6][C:7]1[CH:8]=[C:9]([CH:11]=[C:12]([CH3:14])[CH:13]=1)N.CCCCCC>O.[Cu]Br>[Br:5][C:9]1[CH:8]=[C:7]([CH3:6])[CH:13]=[C:12]([CH3:14])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Br
Name
Quantity
88.3 g
Type
catalyst
Smiles
[Cu]Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at from −5° C. to 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Finally, this reaction mixture is slowly added to a mixture
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 2 hours at 80° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica; hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.